![molecular formula C22H20N4O2 B2772663 4-(4-Methoxyphenyl)-6-morpholino-2-phenyl-5-pyrimidinecarbonitrile CAS No. 338395-06-5](/img/structure/B2772663.png)
4-(4-Methoxyphenyl)-6-morpholino-2-phenyl-5-pyrimidinecarbonitrile
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrimidine ring. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid. The aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the nitrile and methoxy groups could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of novel pyrimidine derivatives, including compounds with structural similarities to 4-(4-Methoxyphenyl)-6-morpholino-2-phenyl-5-pyrimidinecarbonitrile, has been extensively studied. These compounds have been prepared through various chemical reactions, showcasing their potential as versatile intermediates in organic synthesis. For instance, Al-Issa (2012) demonstrated the synthesis of a new series of pyridine and fused pyridine derivatives through the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with various reagents, resulting in isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and other pyridine carbonitriles (S. A. Al-Issa, 2012).
Another study by Abu‐Hashem et al. (2020) focused on the synthesis of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds exhibited significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of pyrimidine derivatives (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Tiwari et al. (2016) reported on the ultrasound-mediated synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives. These compounds were evaluated for their anticancer activities, showing promising results against several human tumor cell lines (Shailee V. Tiwari et al., 2016).
Potential Therapeutic Applications
In the realm of antiviral research, Hocková et al. (2003) investigated 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, acyclic nucleoside phosphonate analogues with antiviral activity. These compounds showed marked inhibition of retrovirus replication in cell culture, suggesting potential applications in the treatment of viral infections (D. Hocková et al., 2003).
Gorle et al. (2016) synthesized a new series of pyrimidine linked with morpholinophenyl derivatives, demonstrating significant larvicidal activity. This suggests potential applications in pest control and highlights the broad utility of pyrimidine derivatives in various fields (S. Gorle et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methoxyphenyl)-6-morpholin-4-yl-2-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-27-18-9-7-16(8-10-18)20-19(15-23)22(26-11-13-28-14-12-26)25-21(24-20)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQUDLVARYSTGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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